4-Fluoro-2,6-dimethylbenzamide
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Overview
Description
4-Fluoro-2,6-dimethylbenzamide is an organic compound with the molecular formula C₉H₁₀FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2,6-dimethylbenzamide can be synthesized through several methods. One common approach involves the acylation of 4-fluoro-2,6-dimethylaniline with an appropriate acyl chloride or anhydride. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,6-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of carboxylic acids or amines, respectively.
Scientific Research Applications
4-Fluoro-2,6-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 4-fluoro-2,6-dimethylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can significantly alter the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N,N-dimethylbenzamide: Similar structure but with different substitution on the amide nitrogen.
2,6-Dimethylbenzamide: Lacks the fluorine atom, leading to different chemical properties.
4-Fluorobenzamide: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness
4-Fluoro-2,6-dimethylbenzamide is unique due to the combination of the fluorine atom and the two methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-fluoro-2,6-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIIPLHTGBXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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